molecular formula C16H18N2O3S2 B14960742 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B14960742
M. Wt: 350.5 g/mol
InChI Key: XXJKEWQAIDGOPK-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide: is a complex organic compound with a unique structure that includes a benzothiazole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole-sulfonamide intermediate with 4-methylbenzene-1-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with enzymes and proteins.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)benzamide

Uniqueness

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a benzothiazole ring and a sulfonamide group, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18N2O3S2/c1-10-4-6-11(7-5-10)23(20,21)18-15-17-12-8-16(2,3)9-13(19)14(12)22-15/h4-7H,8-9H2,1-3H3,(H,17,18)

InChI Key

XXJKEWQAIDGOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C

Origin of Product

United States

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